molecular formula C12H22O3 B082146 Ethyl 3-oxodecanoate CAS No. 13195-66-9

Ethyl 3-oxodecanoate

Cat. No. B082146
CAS RN: 13195-66-9
M. Wt: 214.3 g/mol
InChI Key: YZKPCVHTRBTTAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 3-oxodecanoate can be synthesized through various methods, including the reaction of Ethyl 4-oxoalkanoates with 3-aminopropanol and 2-aminoethanol in the presence of molecular sieve 3 A, which yields bicyclic lactams in almost quantitative yield (Wedler et al., 1992). This synthesis method showcases the versatility of Ethyl 3-oxodecanoate as a precursor for various bicyclic structures.

Molecular Structure Analysis

The molecular structure of Ethyl 3-oxodecanoate and its derivatives has been elucidated using techniques such as X-ray diffraction, showcasing its complex crystal structure and providing insights into its chemical behavior (Kumar et al., 2016). These studies reveal the detailed geometric parameters that are crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Ethyl 3-oxodecanoate participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it undergoes Knoevenagel condensation reactions, leading to the formation of compounds with potential antioxidant and antimicrobial activities (Kumar et al., 2016). These reactions highlight the compound's potential in synthesizing bioactive molecules.

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Ethyl 3-oxodecanoate is used as an intermediate in the synthesis of Pseudomonas quinolone signal . This compound plays a crucial role in the communication system of Pseudomonas aeruginosa, a bacterium that can cause disease in plants and animals

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Ethyl 3-oxodecanoate is used as an intermediate in the synthesis of Pseudomonas quinolone signal . This compound plays a crucial role in the communication system of Pseudomonas aeruginosa, a bacterium that can cause disease in plants and animals .
  • Methods of Application or Experimental Procedures: The synthesis of Ethyl 3-oxodecanoate involves a coupling reaction between compound 1 and 2 in the presence of DCC/DMAP . The reaction mechanism for the synthesis of Ethyl 3-oxodecanoate involves the formation of an intermediate 3-anilino-2-decanoate .
  • Results or Outcomes: The successful synthesis of Ethyl 3-oxodecanoate enables further reactions to produce 2-heptyl-4(1H)-quinolone, an important signaling compound in Pseudomonas aeruginosa .

Safety And Hazards

Ethyl 3-oxodecanoate is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKPCVHTRBTTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884581
Record name Decanoic acid, 3-oxo-, ethyl ester
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxodecanoate

CAS RN

13195-66-9
Record name Decanoic acid, 3-oxo-, ethyl ester
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Record name Decanoic acid, 3-oxo-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 3-oxo-, ethyl ester
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Record name Decanoic acid, 3-oxo-, ethyl ester
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Record name Ethyl 3-oxodecanoate
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Synthesis routes and methods

Procedure details

The resulting 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione was allowed to reflux in ethanol for 2 hours, and then concentrated under reduced pressure. The resulting residue was purified using silica gel chromatography (developing solvent: n-hexane/ethyl acetate=8/2) to obtain ethyl 3-oxodecanoate shown by the formula below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
H Yoshida, T Morishita, J Ohshita - Chemistry letters, 2010 - journal.csj.jp
… carbon ·-bond of ethyl 3-oxodecanoate.As described in Scheme … 10a Subsequent reaction of 2 with ethyl 3-oxodecanoate in … reaction of 7 with ethyl 3-oxodecanoate in the presence of a …
Number of citations: 32 www.journal.csj.jp
문석식, 강평모, 김범석, 황병국 - Bulletin of the Korean Chemical …, 1996 - koreascience.kr
… data of the resulting methyl ester was identical with those of an authentic racemic sample of methyl (B-hydroxydecanoate which was prepared from the reaction of ethyl 3-oxodecanoate.…
Number of citations: 6 koreascience.kr
AJ Olmos - 2011 - ttu-ir.tdl.org
… Synthesis of ethyl 3-oxodecanoate … Reaction mechanism for the synthesis of ethyl 3-oxodecanoate … Reaction mechanism for the synthesis of intermediate ethyl 3-oxodecanoate (5)....30 …
Number of citations: 4 ttu-ir.tdl.org
D Buisson, R Azerad, C Sanner, M Larcheveque - Biocatalysis, 1992 - Taylor & Francis
… 3-Oxoesters were obtained from commercial sources except ethyl 3oxooctanoate and ethyl 3-oxodecanoate which were prepared through acylation in tetrahydrofuran of the dilithio …
Number of citations: 48 www.tandfonline.com
A Woschek, M Mahout, K Mereiter… - Synthesis, 2007 - thieme-connect.com
… At first, we prepared 4(1H)-quinolone 3 by condensing aniline with ethyl 3-oxodecanoate using a catalytic amount of p-toluenesulfonic acid in hexanes and azeotropic removal of the …
Number of citations: 26 www.thieme-connect.com
J Epstein, P Cannon Jr, R Swidler… - The Journal of Organic …, 1977 - ACS Publications
… Ethyl 3-oxodecanoate was saponified with excess … chloride, 111-64-8; ethyl 3-oxodecanoate, 13195-66-9; 3oxodecanoic acid, 13283-92-6; potassium 3-oxodecanoate, 61-6411-7. …
Number of citations: 10 pubs.acs.org
DSW Hooi, BW Bycroft, SR Chhabra… - Infection and …, 2004 - Am Soc Microbiol
… The synthesis of PQS was initiated by the preparation of ethyl 3-oxodecanoate in 95% yield … Acid-catalyzed cyclocondensation of ethyl-3-oxodecanoate with aniline delivered 2-n-heptyl…
Number of citations: 236 journals.asm.org
A Svendsen, PM Boll - The Journal of Organic Chemistry, 1975 - ACS Publications
… Substituting ethyl acetoacetate with ethyl 3-oxohexanoate and ethyl 3-oxodecanoate, the … Ethyl 3-oxodecanoate (9.3 g, 0.05 mol) and irans- 3-ethoxycarbonylacrylyl chloride (8.2 g, 0.1 …
Number of citations: 30 pubs.acs.org
H Yoshida, K Takaki - Synlett, 2012 - thieme-connect.com
… [18] [19] As described in Scheme [18], treatment of 3,5-bis(methoxymethoxy)benzyne precursor 11, derived from commercially available phloroglucinol, with ethyl 3-oxodecanoate, led …
Number of citations: 132 www.thieme-connect.com
G Legler, H LIEDTKE - 1985 - degruyter.com
… Ethyl 3-oxodecanoate: Ethyl acetoacetate was acylated with octanoyl chloride and the product cleaved with potassium hydroxide in ethanol according to the general procedure given in …
Number of citations: 48 www.degruyter.com

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